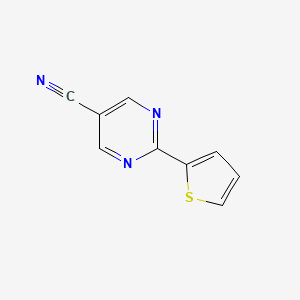

2-(Thiophen-2-YL)pyrimidine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5N3S |

|---|---|

Molekulargewicht |

187.22 g/mol |

IUPAC-Name |

2-thiophen-2-ylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C9H5N3S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |

InChI-Schlüssel |

DORHGMGYFCAAFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Thiophen 2 Yl Pyrimidine 5 Carbonitrile Derivatives

Multi-Component Reaction (MCR) Approaches for Pyrimidine-5-carbonitrile Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for the synthesis of polysubstituted pyrimidine-5-carbonitriles, offering advantages such as atom economy, reduced reaction times, and simplified purification processes.

One-Pot Condensations Involving Aldehydes, Cyanoacetates, and Nitrogen Sources

A prevalent method for the synthesis of the 2-(thiophen-2-yl)pyrimidine-5-carbonitrile scaffold is the one-pot condensation of thiophene-2-carboxaldehyde, an active methylene (B1212753) nitrile such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), and a nitrogen-containing reagent like thiourea (B124793) or guanidine (B92328). iau.irias.ac.inresearchgate.netmdpi.com This reaction, often a variation of the Biginelli reaction, proceeds through a series of condensation and cyclization steps to form the dihydropyrimidine (B8664642) core, which can then be oxidized to the aromatic pyrimidine (B1678525).

The general mechanism involves the initial Knoevenagel condensation of thiophene-2-carboxaldehyde with the active methylene compound, followed by a Michael addition of the nitrogen source (e.g., thiourea) and subsequent cyclization and dehydration to yield the final pyrimidine product. The use of different nitrogen sources allows for the introduction of various substituents at the 2-position of the pyrimidine ring. For instance, using thiourea leads to a 2-thioxo derivative, while guanidine yields a 2-amino derivative. researchgate.net

Optimized Reaction Conditions and Catalytic Systems (e.g., KF/Al2O3, TiO2-NPs)

To enhance the efficiency and yield of these multi-component reactions, various catalytic systems and reaction conditions have been explored. Catalysts can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. For instance, the use of a catalytic amount of CuCl2·2H2O under solvent-less "grindstone" conditions has been reported for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives. nih.gov While not specifically for the thiophene (B33073) derivative, this highlights the use of Lewis acid catalysts in similar transformations.

Microwave irradiation has also been employed to accelerate the synthesis of pyrimidine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Furthermore, the development of eco-friendly catalytic systems is of growing interest. Titanium dioxide nanoparticles (TiO2-NPs) have been utilized as a recyclable and non-toxic catalyst in the Biginelli synthesis of pyrimidine carbonitriles, promoting a safe and efficient reaction process. researchgate.net These optimized conditions are crucial for developing sustainable and scalable synthetic routes to this compound and its analogs.

Table 1: Examples of Multi-Component Reactions for Pyrimidine-5-carbonitrile Synthesis

| Aldehyde | Active Methylene Compound | Nitrogen Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Thiourea | Ethanolic KOH | 6-(Thiophen-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | researchgate.net |

| Aromatic Aldehydes | Ethyl acetoacetate | Urea (B33335)/Thiourea | CuCl2·2H2O, HCl (cat.), Grindstone | Ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | nih.gov |

| Aromatic Aldehydes | Malononitrile | Urea/Thiourea | NH4Cl, 110°C, solvent-free | 4-Amino-6-aryl-2-hydroxy/mercaptopyrimidine-5-carbonitrile | ias.ac.in |

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions are fundamental for the derivatization of the this compound core. These reactions typically involve the displacement of a leaving group on the pyrimidine ring by a nucleophile, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Transformations of Thiouracil- and Methylthiopyrimidine-5-carbonitrile Intermediates

Thiouracil and methylthio-substituted pyrimidines are versatile intermediates in the synthesis of this compound derivatives. The thioxo group in 2-thiouracil (B1096) derivatives can be readily alkylated, most commonly with methyl iodide, to form a 2-(methylthio)pyrimidine. nih.gov This methylthio group is an excellent leaving group and can be easily displaced by various nucleophiles.

Alternatively, the pyrimidine ring can be activated for nucleophilic substitution by converting a hydroxyl or oxo group into a chloro group, for example, by treatment with phosphoryl chloride (POCl3). thieme.de The resulting chloropyrimidine is highly reactive towards nucleophilic attack. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to undergo substitution with a variety of nucleophiles. rsc.org

Introduction of Diverse Functionalities via Amination and Alkylation

The activated intermediates, such as 4-chloro- or 2-(methylthio)-pyrimidines, are key precursors for introducing diverse functionalities through amination and alkylation reactions. Treatment with various primary or secondary amines leads to the corresponding amino-substituted pyrimidines. These amination reactions are crucial for building libraries of compounds for biological screening, as the nature of the amino substituent can significantly influence the pharmacological properties of the molecule. For example, 4-chlorothienopyrimidines have been reacted with amino acids like L-phenylalanine to generate novel derivatives. researchgate.net

Alkylation can be achieved by reacting the pyrimidine core with alkyl halides or other electrophiles. For instance, the nitrogen atoms of the pyrimidine ring can be alkylated under basic conditions, as demonstrated by the N-alkylation of 2-benzylthiopyrimidines. researchgate.net Similarly, sulfur nucleophiles can displace leaving groups to form thioether derivatives. These substitution reactions provide a powerful tool for the late-stage functionalization of the this compound scaffold.

Table 2: Examples of Nucleophilic Substitution and Displacement Reactions

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | 4-Dimethylamino-2-methylthiopyrimidine derivative | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | 4-Phenoxy-2-methylthiopyrimidine derivative | rsc.org |

| 2-Phenyl-4-chlorothienopyrimidine | L-Phenylalanine | - | 4-(Amino acid substituted)thienopyrimidine | researchgate.net |

| 2-Thiopyrimidine | Alkyl halide | CH3ONa-CH3OH | 2-S-Alkyl pyrimidine | bjmu.edu.cn |

| 2-Benzylthiopyrimidines | Alkyl/Aryl halides | Basic medium | N-Alkylated/Arylated-2-benzylthiopyrimidines | researchgate.net |

Cyclization and Annulation Strategies for Fused Pyrimidine Systems

Cyclization and annulation reactions starting from this compound derivatives are employed to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. These fused systems are of significant interest due to their unique chemical properties and diverse biological activities. The synthetic strategy often involves introducing a reactive functional group onto the pyrimidine or an adjacent substituent, which can then participate in an intramolecular cyclization.

For example, a common approach involves the synthesis of a 2-aminothiophene derivative which is then used as a building block to construct the pyrimidine ring, leading to a thieno[2,3-d]pyrimidine (B153573). scielo.brmdpi.comresearchgate.net Alternatively, a pre-formed pyrimidine ring can be functionalized in a way that allows for the subsequent annulation of a thiophene ring.

Another strategy involves the reaction of a suitably substituted thienopyrimidine with other reagents to form further fused rings. For instance, 2-chloro-4-hydrazinyl thieno[2,3-d]pyrimidine can be reacted with substituted acids to form a triazole ring, which is then further functionalized, demonstrating the versatility of these scaffolds in building complex, multi-cyclic systems. longdom.org Suzuki coupling reactions on halogenated thienopyrimidines are also employed to introduce aryl or heteroaryl substituents, which can then be involved in further cyclization steps. nih.gov These strategies provide access to a wide array of structurally diverse fused pyrimidines with the thiophen-2-yl moiety incorporated into the heterocyclic framework.

Table 3: Examples of Cyclization and Annulation Strategies

| Starting Material | Key Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile (B183302) derivatives | Formamide (B127407) or other cyclizing agents | Thieno[2,3-d]pyrimidine | scielo.brresearchgate.net |

| 2-Amino-3-ethoxycarbonyl-thiophenes | Isothiocyanates, then cyclization with KOH | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |

| 2-Chloro-4-hydrazinyl thieno[2,3-d]pyrimidine | Substituted acids, POCl3 | rsc.orgresearchgate.netlongdom.orgTriazolo[4,3-c]thieno[2,3-d]pyrimidine | longdom.org |

| Halogenated thieno[3,2-d]pyrimidines | Aryl/heteroaryl boronic acids (Suzuki coupling) | Aryl-substituted thieno[3,2-d]pyrimidines | nih.gov |

Construction of Imidazo[1,2-c]pyrimidine (B1242154) and Triazolopyrimidine Frameworks

The fusion of an imidazole (B134444) or a triazole ring onto the pyrimidine core of this compound derivatives opens avenues to novel chemical entities with unique three-dimensional structures and potential pharmacological properties. The synthetic strategies to achieve these fused systems often rely on the reactivity of the pyrimidine ring, which can be suitably functionalized to undergo cyclization reactions.

A prevalent method for the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold, an isomer of the target imidazo[1,2-c]pyrimidine, is the Chichibabin reaction. This reaction typically involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov For the construction of an imidazo[1,2-c]pyrimidine framework, a similar strategy can be envisioned starting from a 4-aminopyrimidine (B60600) derivative. The synthesis of the title ring system has been achieved through a sequential intermolecular nucleophilic displacement and intramolecular 'conjugate' addition, starting from a chloropyrimidine and an electron-poor ω-allylic amine. maynoothuniversity.ie

The synthesis of triazolopyrimidine frameworks often commences from a pyrimidine precursor bearing a hydrazine (B178648) moiety. For instance, 2-hydrazinopyrimidines can react with reagents containing a C-N-C or N-C-N fragment to form the fused triazole ring. rsc.orgrsc.org A plausible route to a 2-(thiophen-2-yl)-substituted triazolopyrimidine would involve the initial conversion of the 2-thiophenyl group into a more reactive leaving group, such as a chlorine or a sulfone. Subsequent reaction with hydrazine would yield the key 2-hydrazinylpyrimidine intermediate, which could then be cyclized with a suitable one-carbon synthon (e.g., formic acid, cyanogen (B1215507) bromide) to afford the triazolopyrimidine core. rsc.org

| Starting Material | Reagents | Product | Reference |

| 2-Aminopyrimidine | α-Haloketone | Imidazo[1,2-a]pyrimidine | nih.gov |

| Chloropyrimidine | Electron-poor ω-allylic amine | Imidazo[1,2-c]pyrimidinone | maynoothuniversity.ie |

| 2-Hydrazinopyrimidine | Cyanogen chloride | 3-Amino-s-triazolo[4,3-a]pyrimidine | rsc.org |

Regioselective Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

The regioselective synthesis of thieno[2,3-d]pyrimidines is of significant interest as it allows for the controlled construction of this biologically important scaffold. The Gewald reaction is a cornerstone in this field, providing a multicomponent approach to highly functionalized 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. researchgate.netarkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene-3-carbonitrile or -3-carboxylate can then be cyclized to form the pyrimidine ring.

The cyclization of 2-aminothiophene-3-carbonitrile derivatives with various one-carbon synthons is a common and effective method for the regioselective formation of the thieno[2,3-d]pyrimidine core. For example, heating a 2-aminothiophene-3-carbonitrile with formic acid or formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. nih.gov Subsequent chlorination with reagents like phosphorus oxychloride can convert the 4-oxo group into a 4-chloro group, which is a versatile handle for further functionalization through nucleophilic substitution reactions. nih.gov

Alternatively, 2-aminothiophene-3-carboxamides can be cyclized with a base to yield thieno[2,3-d]pyrimidin-4-ones. nih.gov The regioselectivity of these cyclizations is generally high, leading to the desired thieno[2,3-d]pyrimidine isomer. Microwave irradiation has been shown to be beneficial in accelerating these reactions and improving yields. arkat-usa.org

| 2-Aminothiophene Precursor | Cyclization Reagent | Product | Reference |

| 2-Aminothiophene-3-carbonitrile | Formic acid/Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Acylaminothiophene-3-carboxamide | Base | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Chloroformamidine hydrochloride | 4-Aminothieno[2,3-d]pyrimidine | nih.gov |

Advanced Organic Synthesis Protocols and Reaction Pathways

Modern organic synthesis has provided a plethora of advanced techniques that have been successfully applied to the synthesis of complex heterocyclic molecules like this compound and its derivatives. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact over traditional synthetic approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is widely used for the arylation of heterocyclic systems. In the context of the target molecule, a Suzuki-Miyaura coupling between a 2-chloropyrimidine-5-carbonitrile (B154651) and a thiophene-2-boronic acid derivative would be a direct and efficient route to the 2-(thiophen-2-yl)pyrimidine core. rsc.orgnih.gov Similarly, the Hiyama cross-coupling, which utilizes organosilanes, has also been successfully employed for the functionalization of chloropyrimidines. researchgate.netresearchgate.net These reactions are typically characterized by their high functional group tolerance and mild reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. wikipedia.org The application of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer side products. The synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction and subsequent cyclization steps has been shown to be amenable to microwave conditions. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Biginelli reaction, a classic MCR, and its variations are frequently used for the synthesis of pyrimidine derivatives. ekb.eg The synthesis of pyrimidine-5-carbonitriles can be achieved through MCRs involving an aldehyde, a malononitrile derivative, and a suitable amidine or urea equivalent. japsonline.com

| Advanced Protocol | Description | Application Example | Reference |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds between a halogenated pyrimidine and a thiophene-boronic acid or -silane. | Synthesis of 2-(aryl)pyrimidines from 2-chloropyrimidines. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Gewald reaction for the synthesis of 2-aminothiophenes. | nih.gov |

| Multi-Component Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Synthesis of pyrimidine-5-carbonitriles from aldehydes, malononitrile, and urea/thiourea. | japsonline.com |

Structural Elucidation and Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR): A ¹H-NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and thiophene (B33073) rings. The pyrimidine protons, typically appearing as singlets or doublets depending on substitution, would be found in the aromatic region of the spectrum. The three protons of the 2-substituted thiophene ring would present a characteristic splitting pattern (a doublet of doublets and two doublets), also in the aromatic region. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position on the rings.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. This would include the carbons of the pyrimidine ring, the nitrile carbon (C≡N), and the four distinct carbons of the thiophene ring. The chemical shifts would help confirm the connectivity of the heterocyclic rings and the position of the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile, the IR spectrum would be expected to display several characteristic absorption bands. A prominent and sharp absorption band would be anticipated in the range of 2220-2260 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. ias.ac.in Other significant bands would include C=N and C=C stretching vibrations from the pyrimidine and thiophene rings in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, would offer further structural clues. Common fragmentation patterns for such heterocyclic systems can involve the loss of small molecules like HCN or the cleavage of the rings. sphinxsai.comsapub.org

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the exact molecular formula (C₉H₅N₃S). This is a definitive method for confirming the elemental composition of the compound.

Elemental Analysis and Chromatographic Methods for Compound Purity and Characterization

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental percentages would be compared against the theoretical values calculated from the molecular formula (C₉H₅N₃S) to support the compound's identity and assess its purity.

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. A single spot on a TLC plate or a single peak in a GC or HPLC chromatogram would indicate a high degree of purity. These methods are also crucial for monitoring the progress of the chemical reaction during the compound's synthesis. ias.ac.in

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Pyrimidine 5 Carbonitrile Systems

Molecular Docking Studies in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in forecasting the binding behavior of ligands like 2-(Thiophen-2-yl)pyrimidine-5-carbonitrile with biological receptors.

Molecular docking simulations for derivatives of thiopyrimidine-5-carbonitrile have been performed to estimate their binding affinity and orientation within the active sites of various enzymes. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction.

For instance, in studies involving similar thiopyrimidine-5-carbonitrile derivatives, docking results have revealed strong binding affinities with enzymes like thymidylate synthase. japsonline.com One such study reported binding energies for a series of compounds, with the most potent derivative exhibiting a binding energy of -88.52 Kcal/mol. japsonline.com The orientation of these ligands within the binding pocket is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for their inhibitory potential. The thiophene (B33073) and pyrimidine (B1678525) rings often play a central role in anchoring the molecule within the active site, allowing other functional groups to form specific interactions with amino acid residues.

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Thiopyrimidine-5-carbonitrile Analog 6b | Thymidylate Synthase | -88.52 |

| Thieno[2,3-d]pyrimidine (B153573) Analog 5f | EGFRWT | -17.49 |

| Thieno[2,3-d]pyrimidine Analog 5b | EGFRWT | -17.22 |

Dihydrofolate Reductase (DHFR): Derivatives of this compound have been identified as potential inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov Molecular docking analyses indicate that these compounds can fit into the DHFR active site, forming critical interactions. The pyrimidine core is a classic feature of DHFR inhibitors. Docking studies show that the nitrogen atoms in the pyrimidine ring can form hydrogen bonds with key residues such as Val-8 and Ser-59. nih.gov The thiophene moiety typically extends into a hydrophobic pocket, interacting with residues like Leu-22 and Phe-34, thereby enhancing the binding affinity. nih.gov A study on a closely related pyrimidine-5-carbonitrile derivative showed potential inhibitory effects against DHFR from both humans and Staphylococcus aureus. nih.gov

Topoisomerase IIα: Topoisomerase IIα is another vital target in cancer therapy, as it is crucial for managing DNA topology during replication. researchgate.net While direct docking studies of this compound with Topoisomerase IIα are not extensively documented, the general mechanism involves inhibitors targeting the enzyme's ATPase domain. researchgate.net Computational screening of compound libraries against this domain helps identify potential catalytic inhibitors. researchgate.net The pyrimidine-carbonitrile scaffold could theoretically interact with the ATP-binding pocket, with the thiophene ring occupying adjacent hydrophobic regions, thus preventing the enzyme's catalytic cycle.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like this compound.

DFT studies provide detailed information about the molecule's electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For thiophene- and pyrimidine-based compounds, DFT simulations have been used to calculate this gap and other reactivity descriptors like chemical hardness and softness, which help in predicting their biological activity. nih.gov

Optimized molecular geometry calculations using DFT determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles. researchgate.net These theoretical structures often show close agreement with experimental data obtained from X-ray crystallography. researchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Softness (eV⁻¹) |

|---|---|---|---|---|

| Tetrahydrobenzo[b]thiophene Imide 5 | -9.170 | -3.080 | 6.090 | 1.013 |

| Tetrahydrobenzo[b]thiophene Schiff base 11 | -5.600 | -4.060 | 1.540 | 1.299 |

| Tetrahydrobenzo[b]thiophene Phthalimido 12 | -6.190 | -4.214 | 1.976 | 1.012 |

*Data derived from related tetrahydrobenzo[b]thiophene candidates. nih.gov

DFT is also a powerful tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy. researchgate.net This comparison helps validate the optimized molecular structure and aids in the assignment of vibrational bands observed in the experimental spectrum. Similarly, theoretical NMR chemical shifts can be calculated to support the structural characterization of newly synthesized derivatives. researchgate.net

Analysis of Non-Covalent Interactions and Crystal Packing

The solid-state structure of a compound is governed by non-covalent interactions, which dictate how molecules are arranged in the crystal lattice. This arrangement, or crystal packing, can influence physical properties like solubility and stability.

For derivatives of this compound, single-crystal X-ray diffraction studies have elucidated the key intermolecular forces. nih.gov The crystal packing is often stabilized by a network of hydrogen bonds, such as N–H⋯O and C–H⋯N interactions. nih.govuomphysics.net These bonds link adjacent molecules to form one-dimensional chains or more complex two-dimensional networks. nih.govresearchgate.net

Hydrogen and Chalcogen Bond Characterization

Theoretical and crystallographic studies of pyrimidine-5-carbonitrile systems, particularly those containing a thiophene moiety, have identified the crucial role of hydrogen and chalcogen bonds in their crystal packing. mdpi.comnih.gov In the crystal structure of a closely related derivative, 2-(ethylthio)-1,6-dihydro-6-oxo-4-(thiophen-2-yl)pyrimidine-5-carbonitrile, both types of non-covalent interactions are observed. mdpi.com

A common and robust feature in these structures is the presence of a conserved N–H⋯O hydrogen bond motif, which forms a self-assembled R22(8) synthon. mdpi.com This strong and linear hydrogen bond is a primary driver in the formation of molecular chains, contributing significantly to the stability of the crystal lattice. mdpi.comnih.gov

Hirshfeld Surface and Energy Frameworks Analysis

To qualitatively and quantitatively analyze the various intermolecular interactions within the crystal structure of this compound systems, Hirshfeld surface analysis and 2D-fingerprint plots are utilized. nih.govnih.gov This method allows for the visualization and quantification of contacts between neighboring molecules, providing a detailed picture of the crystal packing environment.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov For related pyridine-dicarbonitrile structures, analysis reveals that H⋯H, N⋯H/H⋯N, and C⋯H/H⋯C interactions are the most significant contributors to the total Hirshfeld surface area. nih.gov In a study of a similar 2-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile derivative, these interactions accounted for 46.1%, 20.4%, and 17.4% of the total surface contacts, respectively. nih.gov

Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Thiophene-Pyridine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 46.1 |

| N⋯H/H⋯N | 20.4 |

Data adapted from analysis of a similar molecular system to illustrate typical interaction contributions. nih.gov

Energy frameworks analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This provides a quantitative measure of the stability imparted by different types of interactions (electrostatic, dispersion, etc.). In many aminopyridine derivatives, electrostatic energy is found to be the dominant factor in stabilizing the crystal structure. derpharmachemica.com This integrated approach of Hirshfeld surface and energy framework analysis is crucial for understanding the packing modes and the forces governing the supramolecular assembly. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) Application

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a profound method for characterizing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. nih.gov This approach has been applied to pyrimidine-5-carbonitrile derivatives to further elucidate the strength and nature of the observed hydrogen and chalcogen bonds. mdpi.comnih.gov

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the interaction type. For the strong and linear N–H⋯O hydrogen bond found in these systems, QTAIM analysis reveals an intermediate bonding character, positioned between a purely shared (covalent) interaction and a closed-shell (ionic or van der Waals) interaction. mdpi.comnih.gov In contrast, other non-covalent interactions present in the structure are characterized as being predominantly closed-shell in nature. mdpi.comnih.gov

The application of Koch–Popelier criteria within the QTAIM framework is used to rigorously characterize these non-covalent interactions. mdpi.com This involves analyzing the topology, electron density, Laplacian of the electron density, and the mutual penetration of the hydrogen and acceptor atoms. mdpi.com Such detailed topological analysis derived from QTAIM provides a robust theoretical foundation for understanding the nature and extent of the various intermolecular forces that dictate the molecular conformation and crystal packing of this compound. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME Attributes)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. mdpi.comnih.gov For pyrimidine-5-carbonitrile derivatives, computational tools are frequently used to evaluate their drug-likeness and predict key ADME attributes. mdpi.comnih.govnih.gov

While specific experimental ADME data for this compound is not detailed in the provided research, studies on structurally similar pyrimidine-5-carbonitriles have revealed promising in silico profiles. mdpi.comnih.gov These analyses suggest that compounds within this class generally exhibit favorable pharmacokinetic properties. mdpi.comnih.gov

Key predicted attributes for related compounds often include:

Strong Gastrointestinal (GIT) Absorption: Indicating good potential for oral bioavailability. mdpi.comnih.gov

Absence of Blood-Brain Barrier (BBB) Permeability: This is often a desirable trait for drugs intended to act peripherally, as it minimizes the risk of central nervous system side effects. mdpi.comnih.gov

Good Oral Bioavailability: A composite measure that suggests the compound can be effectively absorbed and reach systemic circulation. mdpi.comnih.gov

Favorable Physicochemical Properties: These compounds typically fall within the ranges defined by guidelines like Lipinski's rule of five, indicating good drug-like characteristics. mdpi.comnih.gov

Low Potential for Drug-Drug Interactions: Predictions may indicate that these compounds are not significant inhibitors of major cytochrome P450 enzymes, reducing the likelihood of metabolic drug-drug interactions. mdpi.comnih.gov

Table 2: Predicted ADME Profile for Representative Pyrimidine-5-Carbonitrile Derivatives

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-permeable | Reduced potential for CNS side effects |

| Caco-2 Permeability | Variable | Predicts absorption across the intestinal wall |

| Cytochrome P450 (CYP) Inhibition | Low / Non-inhibitor | Lower risk of metabolic drug-drug interactions |

This table represents a generalized profile based on in silico studies of various pyrimidine-5-carbonitrile derivatives. mdpi.comnih.gov

These in silico predictions are invaluable for prioritizing candidates for further development and suggest that this compound and related structures are promising scaffolds for therapeutic agents. mdpi.comnih.gov

Chemical Reactivity and Derivatization Pathways of 2 Thiophen 2 Yl Pyrimidine 5 Carbonitrile

Electrophilic and Nucleophilic Substitutions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-(thiophen-2-yl)pyrimidine-5-carbonitrile is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the pyrimidine core generally resistant to electrophilic substitution but highly susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the pyrimidine ring, particularly when a good leaving group is present at the C4 or C6 positions. While the parent compound lacks such a group, derivatives such as 4-chloro-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles serve as valuable intermediates. japsonline.com These chlorinated analogues readily react with various nucleophiles, including amines and hydrazines, to yield substituted pyrimidine derivatives. For instance, the reaction of 4-chloro-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles with hydrazine (B178648) hydrate (B1144303) produces 4-hydrazinyl derivatives, which are key synthons for further heterocyclic constructions. japsonline.com Similarly, reactions with primary amines lead to the corresponding 4-amino-substituted products. japsonline.com

While direct electrophilic substitution on the pyrimidine ring is challenging, it can be facilitated by the presence of strong electron-donating groups. However, in the case of this compound, the thiophene (B33073) moiety is the more likely site for such reactions. Nitrosation, a form of electrophilic substitution, has been shown to occur on pyrimidine rings that are heavily substituted with electron-donating groups, but this is not a typical reaction for this specific scaffold. researchgate.net

The reactivity of the pyrimidine core can also be influenced by the nitrile group at the C5 position. The strong electron-withdrawing nature of the nitrile group further deactivates the pyrimidine ring towards electrophiles but can activate adjacent positions for nucleophilic attack under specific conditions.

Functionalization and Derivatization of the Thiophene Moiety

In contrast to the electron-deficient pyrimidine ring, the thiophene moiety is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. nih.gov The reactivity of thiophene towards electrophiles is significantly greater than that of benzene (B151609). nih.gov In this compound, substitution on the thiophene ring is expected to occur preferentially at the C5 position, which is para to the point of attachment to the pyrimidine ring and is sterically the most accessible.

Common electrophilic substitution reactions that thiophene readily undergoes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. nih.govyoutube.com These reactions allow for the introduction of a wide range of functional groups onto the thiophene ring, thereby modulating the electronic and steric properties of the entire molecule. For example, acetylation of the thiophene ring would introduce a keto group, which can serve as a handle for further derivatization. pearson.com

The precise conditions for these reactions would need to be carefully controlled to avoid potential side reactions on the pyrimidine ring or with the nitrile group. The presence of the pyrimidine ring as a substituent on the thiophene will influence the regioselectivity of the electrophilic attack.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(thiophen-2-yl)pyrimidine-5-carboxylic acid, or the amide, 2-(thiophen-2-yl)pyrimidine-5-carboxamide. libretexts.orgchemistrysteps.comias.ac.in Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), would afford the corresponding aminomethyl derivative. libretexts.orgchemistrysteps.com Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Ring Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the this compound scaffold are less common but can occur under specific, often harsh, conditions. These transformations can lead to the formation of entirely new heterocyclic systems.

For pyrimidine derivatives, ring transformations have been observed in the presence of strong nucleophiles. For instance, treatment of certain pyrimidines with reagents like hydroxylamine (B1172632) can lead to ring opening followed by recyclization to form isoxazoles. wur.nl Quaternization of one of the pyrimidine nitrogen atoms can make the ring more susceptible to such nucleophilic attack and subsequent ring cleavage. wur.nl

The thiophene ring is generally more stable; however, certain derivatives can undergo rearrangements. For instance, iodocyclization of precursors containing a thioether and an alkyne can lead to the formation of a thiophene ring, a process that involves ring formation rather than opening. mdpi.com

Formation of Polyheterocyclic and Hybrid Architectures

One of the most significant applications of this compound and its precursors is in the synthesis of fused polyheterocyclic systems, particularly thieno[2,3-d]pyrimidines. researchgate.netnih.gov These fused systems are of great interest in medicinal chemistry as they are considered bioisosteres of purines and often exhibit a wide range of biological activities. nih.govresearchgate.net

The synthesis of the thieno[2,3-d]pyrimidine (B153573) core often starts from a functionalized thiophene, such as a 2-aminothiophene-3-carbonitrile (B183302) derivative. researchgate.netmdpi.com The amino and nitrile groups are strategically positioned to allow for the construction of the fused pyrimidine ring. For example, reaction of a 2-aminothiophene-3-carbonitrile with reagents like formamide (B127407), isothiocyanates, or malononitrile (B47326) can lead to the formation of the thieno[2,3-d]pyrimidine skeleton. researchgate.net

A general synthetic route is outlined in the table below, showcasing the versatility of 2-aminothiophene precursors in constructing these fused systems.

| Reactant on 2-Aminothiophene-3-carbonitrile | Resulting Fused Ring System | Reference |

|---|---|---|

| Formamide | Thieno[2,3-d]pyrimidin-4-amine | researchgate.net |

| Phenyl isothiocyanate | 4-Amino-2-thioxo-thieno[2,3-d]pyrimidine | researchgate.net |

| Benzoyl isothiocyanate | N-Benzoyl-thieno[2,3-d]pyrimidine derivative | researchgate.net |

| Trichloroacetonitrile | 4-Amino-2-(trichloromethyl)thieno[2,3-d]pyrimidine | researchgate.net |

| Malononitrile | 4-Amino-5-cyanothieno[2,3-b]pyridine | researchgate.net |

Furthermore, 2-amino-4,5-dihydrothiophene-3-carbonitriles can undergo Mannich-type reactions with formaldehyde (B43269) and primary amines to construct hexahydrothieno[2,3-d]pyrimidine structures, demonstrating another pathway to fused heterocyclic systems. nih.gov

The following table summarizes various derivatization pathways starting from related pyrimidine and thiophene precursors, highlighting the chemical diversity achievable from this structural motif.

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 4-Chloro-pyrimidine-5-carbonitrile | Nucleophilic Substitution (with amines) | 4-Amino-pyrimidine-5-carbonitrile | Building blocks for complex molecules |

| 2-Aminothiophene-3-carbonitrile | Cyclocondensation (with formamide) | Thieno[2,3-d]pyrimidine | Formation of purine (B94841) bioisosteres |

| Pyrimidine-5-carbonitrile | Hydrolysis | Pyrimidine-5-carboxylic acid | Conversion to other functional groups |

| Pyrimidine-5-carbonitrile | Reduction (e.g., with LiAlH4) | 5-(Aminomethyl)pyrimidine | Introduction of a basic side chain |

| 2-(Thiophen-2-yl)pyrimidine | Electrophilic Halogenation | 2-(Halothiophen-2-yl)pyrimidine | Functionalization of the thiophene ring |

These examples underscore the importance of this compound as a versatile platform for generating complex molecular architectures with potential applications in various fields of chemical science.

Pharmacological and Biological Activity Mechanisms of 2 Thiophen 2 Yl Pyrimidine 5 Carbonitrile Analogs

Anticancer Activity Mechanisms

The anticancer properties of 2-(thiophen-2-yl)pyrimidine-5-carbonitrile analogs are multifaceted, involving the disruption of cancer cell proliferation, induction of programmed cell death, and inhibition of crucial enzymatic pathways that are often dysregulated in cancer.

Cell Cycle Modulation and Apoptosis Induction Pathways

A primary mechanism through which these compounds exert their anticancer effects is by interfering with the cell cycle and promoting apoptosis (programmed cell death).

Certain 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to arrest the cell cycle at the S phase. nih.gov Other related pyrimidine (B1678525) analogs can halt cell cycle progression at the G2/M phase. nih.gov For instance, one study found that a pyrimidine-5-carbonitrile derivative could arrest cell growth in HepG2 liver cancer cells at the G2/M phase. Another study reported that a specific analog induced cell cycle arrest in the G2/M phase in EC-109 esophageal cancer cells. nih.gov Similarly, a pyrido[2,3-d]pyrimidine (B1209978) derivative was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov

These compounds are also potent inducers of apoptosis. Mechanistic studies reveal they can modulate the expression of key apoptotic proteins. For example, a 2-thiopyrimidine derivative was found to trigger apoptosis by activating caspase-3, Bax, and p53, while simultaneously suppressing the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the loss of mitochondrial membrane potential and subsequent activation of the caspase cascade, culminating in cell death. nih.govresearchgate.net In one case, a pyrido[2,3-d]pyrimidine derivative increased total apoptosis in MCF-7 cells by over 58-fold compared to untreated cells. nih.gov

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Cell Cycle Phase Arrest | Apoptotic Pathway Modulation |

|---|---|---|---|

| 6-Amino-5-cyano-2-thiopyrimidine | HL-60 (Leukemia) | S Phase | Activation of Caspase-3, Bax, p53; Suppression of Bcl-2 nih.gov |

| Pyrimidine-5-carbonitrile | HepG2 (Liver Cancer) | G2/M Phase | Induction of apoptosis nih.gov |

| 1,2,3-Triazole-pyrimidine hybrid | EC-109 (Esophageal) | G2/M Phase | Induction of apoptosis nih.gov |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | G1 Phase | 58.29-fold increase in total apoptosis nih.gov |

Inhibition of Key Enzymes and Receptors (e.g., DHFR, EGFR, PI3K, CDK4/6, Topoisomerase II, Thymidylate Synthase, Adenosine Deaminase)

A significant facet of the anticancer activity of these pyrimidine analogs is their ability to inhibit enzymes and receptors that are critical for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors. researchgate.net EGFR is a tyrosine kinase that plays a pivotal role in tumor growth, and its inhibition is a validated anticancer strategy. nih.gov Certain analogs have shown potent inhibitory activity against both wild-type EGFR and its mutated forms. nih.gov Some thienopyrimidine derivatives have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in cancer therapy. researchgate.netnih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell growth and survival. A novel 6-amino-5-cyano-2-thiopyrimidine derivative demonstrated potent inhibitory activity against PI3Kδ, with an IC50 value of 0.0034 μM, which is comparable to the approved drug Duvelisib (IC50 = 0.0025 μM). nih.gov

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can prevent cancer cell proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK6 and the CDK4/cyclin D1 complex. mdpi.comnih.gov

Topoisomerase II: Topoisomerase II is an enzyme essential for managing DNA tangles during replication. Its inhibition leads to DNA damage and cell death. Certain pyrimidine hybrids have been developed as dual inhibitors of Topoisomerase IIα and EGFR, demonstrating a multi-targeted approach to cancer therapy. nih.gov

PIM-1 Kinase: This kinase is involved in cell survival, proliferation, and apoptosis and is highly expressed in many cancers. nih.gov Specific pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition with IC50 values in the nanomolar range (e.g., 11.4 nM). nih.gov

Table 2: Enzyme and Receptor Inhibition by this compound Analogs

| Target Enzyme/Receptor | Compound Class | Key Findings |

|---|---|---|

| EGFR | Pyrimidine-5-carbonitrile | Potent inhibition of wild-type and mutant forms. nih.gov |

| EGFR / VEGFR-2 | Thienopyrimidine | Dual inhibition activity. researchgate.netnih.gov |

| PI3Kδ | 6-Amino-5-cyano-2-thiopyrimidine | IC50 = 0.0034 μM, comparable to Duvelisib. nih.gov |

| CDK4/6 | Pyrido[2,3-d]pyrimidine | Potent inhibition of CDK6 and CDK4/cyclin D1 complex. mdpi.comnih.gov |

| Topoisomerase IIα | Naphtho-thiazolo-pyrimidine | Dual inhibition with EGFR. nih.gov |

Cathepsin B Inhibition

Cathepsins are proteases that are often upregulated in various pathological processes, including cancer, where they contribute to tumor invasion and metastasis. nih.gov While research on cathepsin B inhibition is more established for other pyrimidine structures, the pyrimidine-nitrile scaffold is a known inhibitor of cysteine proteases like cathepsins. nih.govresearchgate.net For example, pyrimidine-2-carbonitrile derivatives have been identified as critical for cathepsin S inhibition, a closely related cysteine protease. nih.gov This suggests a plausible, though less explored, mechanism for thiophene-pyrimidine analogs in reducing cancer cell motility and invasion through the inhibition of cathepsin B and related proteases. nih.gov

Antimicrobial Activity Mechanisms

Thiophene-fused pyrimidines, or thienopyrimidines, are recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.gov

Antibacterial Efficacy and Mechanistic Insights

Analogs of 2-(thiophen-2-yl)pyrimidine have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains.

Target Bacteria: These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govrsc.org Activity has also been noted against other Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov

Mechanism of Action: A key antibacterial mechanism for this class of compounds is the inhibition of the bacterial cell division protein FtsZ. nih.govrsc.org FtsZ is a crucial component of the cell division machinery in most bacteria. By inhibiting FtsZ polymerization and its associated GTPase activity, these thiophenyl-pyrimidine derivatives effectively block bacterial cell division, leading to a bactericidal effect. nih.govrsc.org This represents a promising mechanism to combat drug-resistant bacteria, as FtsZ is a less conventional antibiotic target. nih.gov

Table 3: Antibacterial Activity of this compound Analogs

| Compound/Analog | Target Organism(s) | Mechanism of Action |

|---|---|---|

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive bacteria (incl. MRSA, VRE) | Inhibition of FtsZ polymerization and GTPase activity, blocking cell division. nih.govrsc.org |

Antifungal Efficacy and Mechanistic Insights

In addition to their antibacterial properties, these compounds have been screened for activity against various fungal pathogens.

Target Fungi: Antifungal activity has been demonstrated against clinically relevant fungi such as Candida albicans and Aspergillus flavus. researchgate.netnih.gov Some 2-amino-thiophene-3-carbonitrile derivatives have shown particular effectiveness against Cryptococcus strains. researchgate.net

Mechanistic Insights: The precise antifungal mechanisms are not as clearly elucidated as their antibacterial counterparts. However, the activity is often fungicidal, meaning the compounds actively kill the fungal cells. researchgate.net Structure-activity relationship (SAR) studies on related thiophene-carbonitrile derivatives suggest that the presence and type of cycloalkyl rings linked to the thiophene (B33073) moiety can be essential for potent antifungal activity. researchgate.net The broad anti-infective potential of thienopyrimidines suggests they may interfere with fundamental cellular processes common to fungi. nih.gov

Table 4: Antifungal Activity of this compound Analogs

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| 4-Thiophenyl-pyrimidine derivatives | Candida albicans, Aspergillus flavus | Demonstrated moderate to strong antifungal effects. researchgate.netnih.gov |

Antitubercular Activity

The search for novel antitubercular agents is a global health priority due to the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. Analogs of this compound have shown promise in this area, with their mechanism of action often involving the inhibition of essential bacterial enzymes.

One of the key mechanisms identified for thiophene-substituted pyrimidine derivatives is the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z) polymerization. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a failure of cytokinesis and ultimately cell death. For instance, 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have been reported to disrupt the GTPase activity of FtsZ, thereby impairing its polymerization and leading to bactericidal effects. frontiersin.org

Furthermore, certain nitrothienyl-substituted pyrimidine analogs have demonstrated potent antitubercular activity. While the precise mechanism is still under investigation, it is hypothesized that these compounds may act as prodrugs that are activated by mycobacterial enzymes, similar to the clinical compound PA-824. However, studies with spontaneously drug-resistant mutants suggest that the activation pathway for some of these pyrimidine derivatives may be distinct from that of PA-824, indicating a novel mode of action. nih.gov The introduction of a 5-nitrothienylhydrazone moiety to a pyrimidine scaffold, as in the compound JSF-2371, has been shown to be effective against M. tuberculosis. nih.gov

The following table summarizes the antitubercular activity of a representative thiophene-pyrimidine analog.

| Compound | Target/Mechanism | Activity |

| 2,4-disubstituted-6-thiophenyl-pyrimidine derivative | FtsZ polymerization inhibition | Impairs bacterial cell division frontiersin.org |

| JSF-2371 (5-nitrothienylhydrazone pyrimidine) | Potential prodrug activation | Antitubercular activity nih.gov |

Anti-Inflammatory Activity Mechanisms (e.g., COX-2 Inhibition, Modulation of Inflammatory Mediators and Cytokines)

A significant body of research has focused on the anti-inflammatory properties of this compound analogs, with the primary mechanism being the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective COX-2 inhibitors are sought after as they offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

The thiophene ring in these analogs often plays a crucial role in their binding to the active site of the COX-2 enzyme. Thienopyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors. nih.govresearchgate.net The anti-inflammatory effect is also attributed to the ability of these compounds to suppress the expression of other inflammatory mediators. For example, some thiophene-based compounds have been shown to reduce the expression of pro-inflammatory genes for cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

The anti-inflammatory activity of several pyrimidine-5-carbonitrile and related thienopyrimidine derivatives has been quantified, demonstrating their potential as therapeutic agents.

| Compound/Analog Series | Mechanism | IC50/ED50 | Reference Compound |

| Pyrimidine-5-carbonitrile with benzo[b]thiophene moiety | COX-2 Inhibition | Submicromolar IC50 values | Celecoxib, Nimesulide nih.gov |

| Thienopyrimidine derivative (Compound 6a) | In vivo anti-inflammatory | ED50 = 0.033 mmol/kg | Celecoxib nih.gov |

| Thiophene analog (Compound 3) | COX-2 Inhibition | Moderately selective | Celecoxib nih.govresearchgate.net |

| Thienopyrimidine derivatives (Compounds 10 & 11) | COX-2 Inhibition | Moderately selective | Celecoxib nih.govresearchgate.net |

Analgesic Mechanisms

The analgesic effects of this compound analogs are intrinsically linked to their anti-inflammatory properties, primarily through the inhibition of COX enzymes. By blocking the production of prostaglandins, these compounds reduce the sensitization of peripheral nociceptors, thereby alleviating pain.

However, evidence suggests that the analgesic mechanism may not be limited to peripheral COX inhibition. Some pyrimidine derivatives have demonstrated central analgesic activity, suggesting an interaction with opioid pathways or other central nervous system targets. For instance, a novel pyrimidine derivative, NA-10, was found to be a potent analgesic in both central and peripheral pain models, with a mechanism that appears similar to morphine in central analgesia. globalresearchonline.net Another study on a pyrazole-containing thieno[2,3-d]pyrimidine (B153573) scaffold also reported significant analgesic effects in mice. researchgate.net This dual central and peripheral action could offer a broader spectrum of pain relief.

| Compound/Analog Series | Proposed Analgesic Mechanism | Observed Effect |

| Pyrimidine derivatives | Peripheral COX inhibition | Reduction of pain and inflammation |

| Pyrazole-containing thieno[2,3-d]pyrimidine | Central and peripheral actions | Significant thermal latency and reduction in abdominal writhing researchgate.net |

| Pyrimidine derivative (NA-10) | Central (morphine-like) and peripheral actions | Potent central and peripheral analgesic activity globalresearchonline.net |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Analogs of this compound have exhibited significant antioxidant activity through various mechanisms.

The thiophene moiety itself contributes to the antioxidant potential of these compounds. Studies on thiophene and its aminocarbonitrile derivatives have demonstrated their ability to act as antiperoxyradical agents. mdpi.com They can effectively scavenge free radicals, as demonstrated in assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) method. mdpi.com The mechanism involves the donation of an electron from the thiophene ring to neutralize the free radical.

Furthermore, pyrimidine derivatives have been shown to directly reduce ROS levels in cellular models of inflammation. mdpi.com This cellular antioxidant activity, combined with the radical scavenging properties of the thiophene ring, provides a multi-faceted defense against oxidative stress. Some pyrido[2,3-d]pyrimidine derivatives, which are structurally related, have been shown to be potent inhibitors of lipid peroxidation. mdpi.com

| Compound/Analog Series | Antioxidant Mechanism | Assay |

| Thiophene and its aminocarbonitrile derivatives | Antiperoxyradical and radical scavenging activity | ORAC, DPPH mdpi.com |

| Pyrimidine derivatives | Reduction of cellular ROS levels | THP-1 inflammatory cell model mdpi.com |

| Pyrido[2,3-d]pyrimidine derivatives | Inhibition of lipid peroxidation | AAPH-induced lipid peroxidation mdpi.com |

Antiviral Activity Mechanisms

The broad biological activity of pyrimidine derivatives extends to the antiviral arena. The mechanism of action for antiviral pyrimidine analogs often involves the inhibition of key viral enzymes that are essential for replication. These compounds can act as analogs of natural nucleosides (purines or pyrimidines) and, once incorporated into the viral DNA or RNA, can terminate chain elongation. nih.gov

Specifically, 2-thiopyrimidine-5-carbonitrile derivatives have demonstrated promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg While the exact molecular target was not fully elucidated in the initial study, the mechanism is likely to involve the inhibition of viral RNA-dependent RNA polymerase, a common target for nucleoside analog drugs. nih.gov The structural similarity of the pyrimidine core to natural nucleobases allows these compounds to be recognized by viral polymerases, leading to the disruption of viral replication.

| Compound/Analog Series | Target Virus | Proposed Mechanism |

| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral replication, potentially via RNA-dependent RNA polymerase ekb.eg |

| General pyrimidine analogs | Various viruses | Inhibition of viral DNA/RNA polymerases, chain termination nih.gov |

Other Mechanistic Biological Activities

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Analogs of this compound have shown potential as antihyperlipidemic agents, primarily through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme is the rate-limiting step in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, these compounds can effectively lower plasma cholesterol levels.

In addition to their lipid-lowering effects, these pyrimidine derivatives have demonstrated hepatoprotective properties. In animal models of hyperlipidemia, treatment with these compounds has been shown to improve the cellular architecture of the liver and reduce the expression of inflammatory markers such as cyclooxygenase-2 and tumor necrosis factor-alpha. nih.gov This suggests that their antihyperlipidemic action is complemented by antioxidant and anti-inflammatory effects within the liver, offering a comprehensive approach to managing hyperlipidemia and its associated hepatic complications.

Studies on condensed 2-chloroalkyl-pyrimidines, including thieno[2,3-d]pyrimidine derivatives, have shown a significant reduction in total cholesterol and serum triglycerides in rat models. nih.gov

| Compound/Analog Series | Primary Mechanism | Secondary Effects |

| Pyrimidine derivatives | HMG-CoA Reductase Inhibition | Hepatoprotection, antioxidant, and anti-inflammatory pathways nih.gov |

| Condensed 2-chloroalkyl-thieno[2,3-d]pyrimidines | Reduction of total cholesterol and triglycerides | Antihyperlipidemic activity nih.gov |

Antihyperthyroid Modulation

The antihyperthyroid potential of this compound analogs can be inferred from the well-established activity of structurally related thiourea-based compounds, such as propylthiouracil (B1679721) (PTU) and methimazole. nih.govresearchgate.net The core mechanism of these agents lies in their ability to inhibit key enzymes in the thyroid hormone biosynthesis pathway. bohrium.com

The primary target is thyroid peroxidase (TPO), a heme-containing enzyme responsible for the oxidation of iodide and its subsequent incorporation into tyrosine residues of the thyroglobulin protein. wikipedia.org Thiouracil derivatives act as competitive inhibitors of TPO, effectively reducing the synthesis of thyroid hormones T3 and T4. nih.gov It is proposed that the thione moiety within the heterocyclic structure is crucial for this inhibitory activity. researchgate.net

Anticonvulsant Mechanisms

Analogs of this compound have emerged as a promising class of anticonvulsant agents. Their efficacy is often evaluated using standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

The anticonvulsant activity of these compounds is believed to be multifactorial. One of the proposed mechanisms involves the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. By blocking these channels, the compounds can suppress the rapid and repetitive neuronal firing characteristic of epileptic seizures. The thiophene ring, a known pharmacophoric fragment in several central nervous system active drugs, is thought to contribute to the penetration of the blood-brain barrier and interaction with neuronal targets. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidine and thiophene rings can significantly influence anticonvulsant potency. For instance, the introduction of specific substituents on the phenyl ring of related pyrimidine-5-carbonitrile derivatives has been shown to enhance activity in the MES test, suggesting a role for these groups in receptor binding or modulation of physicochemical properties like lipophilicity, which can affect brain penetration. jetir.org

| Compound Analog | Substitution Pattern | MES Test Activity (% Protection) | scPTZ Test Activity (% Protection) |

|---|---|---|---|

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | 3-methylphenyl | 80 | 60 |

| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | 4-bromophenyl | 75 | Not Reported |

Antimalarial Mechanisms

The thienopyrimidine scaffold, a core component of this compound analogs, is a recognized pharmacophore in the development of novel antimalarial agents. These compounds have demonstrated activity against various life cycle stages of Plasmodium falciparum, the most virulent human malaria parasite. malariaworld.orgnih.govnih.gov

One of the key mechanisms of action for thienopyrimidine derivatives is the inhibition of crucial parasitic enzymes. For instance, some analogs have been shown to be effective inhibitors of falcipain-2, a major cysteine protease of P. falciparum. nih.gov This enzyme plays a vital role in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival and development. nih.gov

Another important target for this class of compounds is the coenzyme A (CoA) synthetic pathway. nih.gov CoA is indispensable for numerous metabolic functions in the parasite, and its inhibition disrupts these processes, leading to parasite death. nih.gov Furthermore, some thienopyrimidine derivatives exhibit multistage activity, affecting not only the asexual blood stages but also the liver and sexual stages of the parasite, which is crucial for preventing transmission. malariaworld.orgnih.gov A notable example is gamhepathiopine, a thienopyrimidinone derivative, which targets the QO site of Plasmodium falciparum cytochrome b, a component of the electron transport chain. bohrium.com

| Compound Analog | Target | Activity (IC50/EC50) | P. falciparum Strain |

|---|---|---|---|

| Gamhepathiopine (M1) | Erythrocytic stages | 0.045 µM | Not Specified |

| Gamhepathiopine (M1) | Liver stages | 0.45 µM | Not Specified |

| Gamhepathiopine (M1) | Artemisinin-resistant forms | 0.227 µM | Not Specified |

Antiprotozoal Mechanisms

Beyond their antimalarial effects, analogs of this compound have shown promise as broad-spectrum antiprotozoal agents, with activity against other pathogenic protozoa such as Leishmania and Trypanosoma species. acs.orgnih.govacs.org These parasites are responsible for neglected tropical diseases like leishmaniasis and Chagas disease.

The mechanism of action of these compounds against kinetoplastid parasites is often linked to the inhibition of enzymes that are essential for parasite survival and are distinct from their mammalian hosts. For example, pyrazolo[3,4-d]pyrimidine nucleosides, which are structurally related to the pyrimidine core of the target compounds, have been investigated as inhibitors of purine (B94841) salvage pathways in these parasites. acs.org Unlike humans, these protozoa are incapable of de novo purine synthesis and rely on salvaging purines from their host, making the enzymes in this pathway attractive drug targets. acs.org

Furthermore, the thiophene moiety present in these analogs is a common feature in various antiparasitic compounds and is thought to contribute to their activity. The precise molecular targets can vary, but may include enzymes involved in parasite-specific metabolic pathways or the disruption of redox homeostasis within the parasite.

GABA Receptor Modulation

The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many anxiolytic, sedative, and anticonvulsant drugs. There is growing evidence to suggest that thienopyrimidine derivatives can modulate the activity of GABA-A receptors. mdpi.com

These compounds can act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the effect of GABA. This potentiation of the GABAergic response leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This mechanism is consistent with the observed anticonvulsant properties of some of these analogs.

The specific subtype selectivity and the exact binding site on the GABA-A receptor complex for this compound analogs are areas of ongoing research. However, the structural resemblance of the thienopyrimidine scaffold to known GABA-A receptor modulators suggests that it can fit into the benzodiazepine (B76468) binding site or other allosteric sites on the receptor complex. mdpi.com The diverse substitutions possible on both the thiophene and pyrimidine rings allow for the fine-tuning of their modulatory activity and subtype selectivity.

Coordination Chemistry of 2 Thiophen 2 Yl Pyrimidine 5 Carbonitrile and Its Derivatives

Ligand Properties and Chelation Modes in Metal Complexation

2-(Thiophen-2-YL)pyrimidine-5-carbonitrile is a multifunctional ligand possessing several potential donor atoms: the two nitrogen atoms of the pyrimidine (B1678525) ring, the sulfur atom of the thiophene (B33073) ring, and the nitrogen atom of the cyano group. The spatial arrangement of these atoms allows for various coordination and chelation modes.

Potential Donor Sites and Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the pyrimidine nitrogen atoms, which are generally effective donor sites. Coordination through the thiophene sulfur atom is also a possibility.

Bidentate Chelation: While the geometry of the molecule does not favor chelation involving both the thiophene and pyrimidine rings to a single metal center, derivatives of this compound could be designed to facilitate such interactions.

Bridging Coordination: A common mode of coordination for ligands with multiple, spatially separated donor sites is to act as a bridging ligand between two or more metal centers. This compound could bridge metal ions using its two pyrimidine nitrogens or a combination of a pyrimidine nitrogen and the thiophene sulfur, leading to the formation of coordination polymers or discrete polynuclear complexes. For instance, aminopyrimidine derivatives have been noted for their versatile binding and coordination modes, which are instrumental in constructing coordination polymers. ejbps.com

Role of the Cyano Group: The nitrile group can also participate in coordination, either as a terminal ligand or as a bridging unit, further increasing the structural diversity of the resulting metal complexes.

The electronic properties of the thiophene and pyrimidine rings, along with the electron-withdrawing nature of the nitrile group, influence the electron density on the potential donor atoms, thereby affecting the stability and properties of the metal complexes formed.

Interaction with Transition Metal Ions and Complex Characterization

The interaction of this compound and its derivatives with transition metal ions is expected to yield a variety of complexes with different geometries and magnetic properties, depending on the metal ion and the reaction conditions. The characterization of these potential complexes would rely on a combination of spectroscopic and analytical techniques.

Expected Geometries:

Based on studies of related pyrimidine and thiophene-containing ligands, the resulting metal complexes could adopt several geometries. For example, complexes with pyrimidine-2-thione ligands have been shown to form octahedral and tetrahedral geometries. nih.gov Similarly, complexes of Schiff bases derived from thiophene have exhibited distorted square-planar and tetrahedral geometries. researchgate.net

Characterization Techniques:

The structural and electronic properties of metal complexes with ligands like this compound are typically elucidated using a suite of characterization methods.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the C=N and C=C bonds in the pyrimidine ring, the C-S bond in the thiophene ring, and the C≡N bond of the nitrile group upon coordination can confirm the involvement of these groups in metal binding. New bands in the far-IR region can be attributed to metal-ligand vibrations. |

| NMR Spectroscopy | Changes in the chemical shifts of the protons and carbons in the ligand upon complexation provide insights into the coordination sites and the electronic effects of metal binding. |

| UV-Visible Spectroscopy | Electronic transitions within the ligand (π→π*) and from the ligand to the metal or vice versa (charge transfer bands), as well as d-d transitions of the metal ion, can provide information about the electronic structure and geometry of the complex. |

| X-ray Crystallography | This technique provides definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. |

| Magnetic Susceptibility | This measurement helps to determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry and electronic configuration of the complex. |

| Elemental Analysis | Confirms the stoichiometry of the metal-ligand complex. |

Potential Applications in Bioinorganic Chemistry and Catalysis

While specific applications for metal complexes of this compound have not been reported, the broader classes of thiophene- and pyrimidine-containing ligands and their metal complexes have shown significant promise in various fields, suggesting potential avenues for investigation.

Bioinorganic Chemistry:

Antimicrobial and Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands. Thiophene derivatives and their metal complexes are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and antitumor activities. ejbps.com The coordination of a metal ion can facilitate the transport of the organic molecule into cells and may be crucial to its mechanism of action.

Enzyme Mimics: The structural motifs present in this compound could be utilized in the design of ligands that mimic the active sites of metalloenzymes. For example, pyridinophane macrocycles, which contain pyridine (B92270) rings, have been used to create complexes that mimic the function of enzymes like superoxide (B77818) dismutase (SOD). researchgate.net

Catalysis:

Homogeneous Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of this compound can be tuned by synthetic modification, allowing for the systematic study of ligand effects on catalytic activity. Complexes of related heterocyclic ligands have been investigated for their catalytic activity in reactions such as hydrogenation and polymerization. nih.gov

Development of Novel Catalysts: The unique combination of donor atoms in this ligand could lead to the development of catalysts with novel reactivity and selectivity. The ability to form coordination polymers also opens up the possibility of creating heterogeneous catalysts.

Q & A

Q. Methodology :

- Use a one-pot three-component cyclocondensation approach involving aromatic aldehydes, thiourea, and malononitrile, followed by alkylation (e.g., with methyl iodide or propargyl bromide) to introduce sulfur-based substituents. This method achieves yields up to 89% .

- For regioselective functionalization, employ propargylthio groups at the 2-position, as seen in derivatives with 3,4,5-trimethoxyphenyl substituents, which show high yields (80–89%) .

- Optimize reaction conditions using anhydrous potassium carbonate in DMF for alkylation steps, ensuring 12-hour stirring at room temperature to minimize side products .

What advanced spectroscopic techniques validate the structural integrity of this compound derivatives?

Q. Methodology :

- 1H/13C NMR : Assign chemical shifts for thiophene protons (δ 6.8–7.5 ppm) and pyrimidine carbons (δ 115–175 ppm). Discrepancies >0.1 ppm between calculated and observed values may indicate impurities .

- HR-MS (ESI) : Confirm molecular ions (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with m/z 415.1242 (calculated 415.1240) validates purity .

- X-ray crystallography : Use SHELX software to resolve planar configurations of the pyrimidine core and intermolecular hydrogen bonding (N–H⋯O) in crystal lattices .

How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

Q. Methodology :

- Apply Becke’s three-parameter hybrid functional (B3LYP) to calculate bond dissociation energies and HOMO-LUMO gaps. For thiophene-pyrimidine hybrids, the LUMO typically localizes on the pyrimidine ring, indicating electrophilic reactivity .

- Use Lee-Yang-Parr (LYP) correlation functionals to model electron density distributions and predict regioselectivity in nucleophilic substitution reactions .

- Validate computational results against experimental NMR shifts (RMSD <0.3 ppm) to refine exchange-correlation terms .

What strategies resolve contradictions in biological activity data for thiophene-pyrimidine hybrids?

Q. Methodology :